Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. These compounds are known for their diverse biological activities, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate typically involves the acetylation of 2-amino-5-mercapto-1,3,4-thiadiazole. The process includes heating 2-amino-5-mercapto-1,3,4-thiadiazole with acetic acid and acetic anhydride under reflux conditions for about 1.5 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The thiadiazole ring allows for nucleophilic and electrophilic substitution reactions. Common reagents include halides and alkylating agents.
Acetylation: The compound itself is formed through an acetylation reaction.
Scientific Research Applications
Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other thiadiazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate involves its interaction with biological targets due to its mesoionic nature, allowing it to cross cellular membranes. The compound can inhibit specific enzymes or proteins, leading to its biological effects. For example, some thiadiazole derivatives act as carbonic anhydrase inhibitors, increasing cerebral blood flow .
Comparison with Similar Compounds
Ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate can be compared with other thiadiazole derivatives such as:
Acetazolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide: A glutaminase inhibitor used in cancer research.
These compounds share the thiadiazole core structure but differ in their substituents, leading to unique biological activities and applications.
Properties
IUPAC Name |
ethyl 2-(5-acetamido-1,3,4-thiadiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-3-14-7(13)4-6-10-11-8(15-6)9-5(2)12/h3-4H2,1-2H3,(H,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGKHQRKUXQKFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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